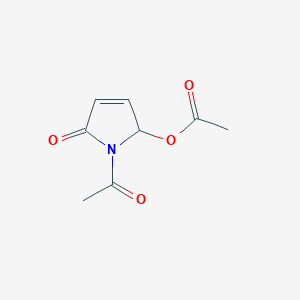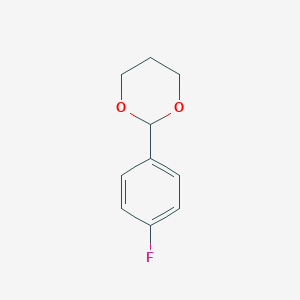
2-(4-Fluorophenyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1,3-dioxane, also known as 4'-fluoro-3,4-methylenedioxyphenyl-2-propanone, is a chemical compound that belongs to the class of phenylpropanoids. This compound has gained significant interest in scientific research due to its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-1,3-dioxane is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Fluorophenyl)-1,3-dioxane has a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of certain viruses. In addition, it has been shown to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Fluorophenyl)-1,3-dioxane in lab experiments include its high potency, low toxicity, and relatively simple synthesis method. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-(4-Fluorophenyl)-1,3-dioxane. These include further studies on its mechanism of action, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in animal models of various diseases. In addition, there is a need for more research on the safety and toxicity of this compound, as well as its potential for drug-drug interactions.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenyl)-1,3-dioxane involves the reaction of 4-fluorobenzaldehyde with glyoxal in the presence of a base catalyst. The resulting product is then reduced using sodium borohydride to obtain 2-(4-Fluorophenyl)-1,3-dioxane.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1,3-dioxane has been studied for its potential therapeutic applications in treating various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
Numéro CAS |
185246-53-1 |
|---|---|
Nom du produit |
2-(4-Fluorophenyl)-1,3-dioxane |
Formule moléculaire |
C10H11FO2 |
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H11FO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
Clé InChI |
WCVRMVICELFYCB-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC=C(C=C2)F |
SMILES canonique |
C1COC(OC1)C2=CC=C(C=C2)F |
Synonymes |
1,3-Dioxane,2-(4-fluorophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
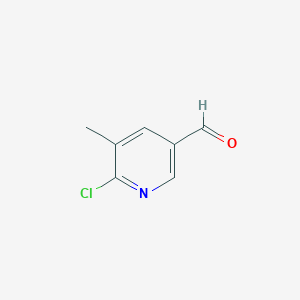




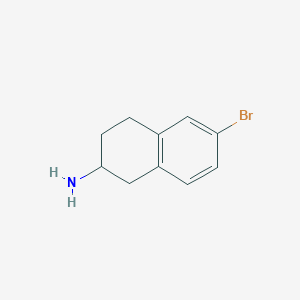

![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
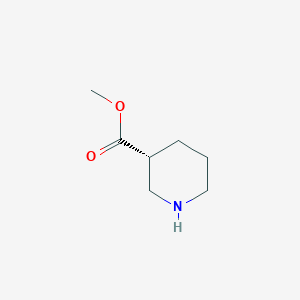
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)
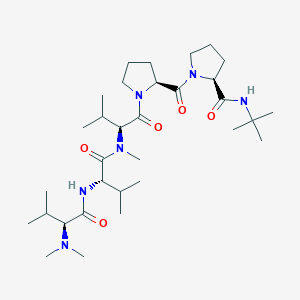
![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
